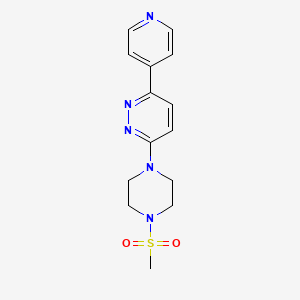![molecular formula C24H27N5O B6528967 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946273-64-9](/img/structure/B6528967.png)
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine” is a chemical compound that can be used in scientific research. It is similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
科学的研究の応用
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has been studied for its potential applications in biomedical research. It has been shown to act as a novel drug delivery system, as well as its ability to modulate the activity of proteins and other biological molecules. This compound has also been studied for its ability to interact with DNA, RNA, and other biomolecules, as well as its potential to be used as an imaging agent in medical imaging applications.
作用機序
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine acts as a drug delivery system by binding to biomolecules and forming a hydrophobic pocket. This hydrophobic pocket can then be used to transport drugs or other molecules to target cells or tissues. This compound can also modulate the activity of proteins and other biological molecules by binding to them and altering their structure. This can result in changes in the activity of the proteins or molecules, which can then be used to study the effects of different drugs or treatments.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can bind to and modulate the activity of proteins and other biomolecules, as well as interact with DNA and RNA. In vivo studies have demonstrated that this compound can act as a drug delivery system, as well as modulate the activity of proteins and other biomolecules. This compound has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of using 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine in laboratory experiments is its ability to bind to and modulate the activity of proteins and other biomolecules. This can be used to study the effects of different drugs or treatments on the activity of proteins or molecules. Additionally, this compound can be used as a drug delivery system, allowing for the transport of drugs or other molecules to target cells or tissues.
However, there are also some limitations associated with using this compound in laboratory experiments. This compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, this compound has a relatively short shelf life, making it difficult to store for long periods of time.
将来の方向性
There are a number of potential future directions for research involving 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine. One potential direction is the development of new drug delivery systems based on this compound. Additionally, this compound could be used to study the effects of different drugs or treatments on the activity of proteins or molecules. Finally, this compound could be used as an imaging agent in medical imaging applications.
合成法
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can be synthesized in a laboratory setting by a process known as “click chemistry.” This process involves the reaction of a pre-functionalized piperazine with a pre-functionalized pyridazine to form the desired compound. The functional groups used in this process are 4-tert-butylbenzoyl and 3-pyridin-3-yl. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and is usually completed in less than 24 hours.
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-24(2,3)20-8-6-18(7-9-20)23(30)29-15-13-28(14-16-29)22-11-10-21(26-27-22)19-5-4-12-25-17-19/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZODCUSXCLTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{8-[benzyl(methyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6528900.png)
![3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6528913.png)
![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528929.png)
![3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528933.png)
![3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6528939.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528945.png)
![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6528968.png)
![3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528971.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528985.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)
